molecular formula C9H15Cl2F3OS B14321897 1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane CAS No. 106848-05-9

1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane

Cat. No.: B14321897
CAS No.: 106848-05-9
M. Wt: 299.18 g/mol
InChI Key: NQZDGNAPGPBSGE-UHFFFAOYSA-N
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Description

1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane is an organic compound characterized by its unique structure, which includes chloro, trifluoropropyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-chloro-2-bromoethane with 3-chloro-1,1,1-trifluoropropane-2-thiol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the chloro groups, forming the corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products Formed

    Substitution Reactions: Formation of azido or thiol-substituted derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of dechlorinated hydrocarbons.

Scientific Research Applications

1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluoropropyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The sulfanyl group can participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methylpropene: Similar in structure but lacks the trifluoropropyl group.

    1,3-Butadiene, 2-chloro-: Contains a chloro group but has a different carbon backbone.

    2-Butene, 1-chloro-: Similar in having a chloro group but differs in the overall structure.

Uniqueness

1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane is unique due to the presence of both chloro and trifluoropropyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial purposes.

Properties

CAS No.

106848-05-9

Molecular Formula

C9H15Cl2F3OS

Molecular Weight

299.18 g/mol

IUPAC Name

1-[1-chloro-2-(3-chloro-1,1,1-trifluoropropan-2-yl)sulfanylethoxy]butane

InChI

InChI=1S/C9H15Cl2F3OS/c1-2-3-4-15-8(11)6-16-7(5-10)9(12,13)14/h7-8H,2-6H2,1H3

InChI Key

NQZDGNAPGPBSGE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CSC(CCl)C(F)(F)F)Cl

Origin of Product

United States

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